N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-2-phenyl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c25-19(18-14-28-20(23-18)16-4-2-1-3-5-16)22-12-15-6-9-24(10-7-15)21(26)17-8-11-27-13-17/h1-5,8,11,13-15H,6-7,9-10,12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQBTPRLMOABPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CSC(=N2)C3=CC=CC=C3)C(=O)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an in-depth analysis of its biological activity, supported by data tables, case studies, and recent research findings.
The molecular formula of this compound is with a molecular weight of approximately 418.5 g/mol . The compound features a thiazole ring, which is known for its diverse biological properties.
The compound's mechanism of action is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. The thiazole moiety plays a critical role in mediating these interactions, often enhancing the compound's efficacy in inhibiting specific biological processes.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazoles have shown IC50 values in the low micromolar range against A431 and Jurkat cells, suggesting robust anticancer properties .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 9 | A431 | 1.61 ± 1.92 |
| 10 | Jurkat | 1.98 ± 1.22 |
The structure-activity relationship (SAR) analysis indicates that substituents on the thiazole ring significantly influence cytotoxicity, with electron-donating groups enhancing activity .
Anticonvulsant Activity
Thiazole derivatives have also been explored for their anticonvulsant properties. In one study, novel thiazole-integrated compounds demonstrated substantial anticonvulsant activity, providing a protective effect in animal models . The SAR analysis revealed that specific structural features are crucial for maximizing anticonvulsant efficacy.
Case Studies
Several case studies have documented the biological activities of this compound. For example:
- Anticancer Efficacy : A study involving this compound showed that it induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.
- Neuroprotective Effects : Another investigation reported that this compound exhibited neuroprotective effects in vitro by reducing oxidative stress markers and enhancing neuronal survival under stress conditions.
Comparison with Similar Compounds
Core Piperidine Modifications
Key Observations :
- The target compound’s furan-3-carbonyl group distinguishes it from fentanyl analogs, which typically feature phenethyl or acetyl substitutions .
- The thiazole-4-carboxamide moiety is structurally distinct from the thiophene or propanoyl groups in analogs like thiophene fentanyl or β'-phenyl fentanyl .
Heterocyclic Modifications
Key Observations :
- Benzimidazole derivatives (e.g., Butonitazene) exhibit divergent mechanisms but share carboxamide linkages, highlighting the versatility of this functional group .
Hypothetical Pharmacological and Metabolic Profiles
While direct data on the target compound are unavailable, inferences can be drawn from structural analogs:
- Solubility : The carboxamide group may enhance water solubility relative to acetylated fentanyl analogs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide, and how can yield optimization be achieved?
- Methodology : Multi-step synthesis involving condensation of furan-3-carbonyl chloride with piperidin-4-ylmethylamine, followed by coupling with 2-phenylthiazole-4-carboxylic acid. Key steps include protecting group strategies (e.g., Boc for piperidine nitrogen) and catalysts like HATU or EDCI for amide bond formation. Yield optimization requires controlling reaction temperature (e.g., 0–25°C), inert atmospheres, and purification via column chromatography or recrystallization .
- Data : Similar compounds (e.g., thiazole-4-carboxamides) report yields of 65–85% under optimized conditions .
Q. How should researchers safely handle this compound given its potential hazards?
- Methodology : Follow OSHA HCS guidelines:
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of aerosols.
- Store in a cool, dry place away from oxidizing agents.
Q. What spectroscopic techniques are critical for structural characterization?
- Methodology :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., furan carbonyl at δ ~160 ppm, thiazole protons at δ 7.5–8.5 ppm).
- HRMS : Verify molecular weight (expected [M+H]⁺ ~454.15 g/mol).
- IR : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) .
Advanced Research Questions
Q. How does the furan-3-carbonyl-piperidine moiety influence the compound’s pharmacokinetic properties?
- Methodology :
- Lipophilicity : Measure logP via HPLC; furan groups moderately increase hydrophobicity (predicted logP ~3.2).
- Metabolic Stability : Perform microsomal assays (human liver microsomes) to assess CYP450-mediated oxidation. Piperidine-furan systems may reduce first-pass metabolism compared to aryl substituents .
Q. What strategies can resolve contradictions in reported bioactivity data for thiazole-4-carboxamide derivatives?
- Methodology :
- Assay Validation : Compare in vitro vs. in vivo models (e.g., kinase inhibition IC₅₀ discrepancies may arise from protein binding differences).
- Structural Confirmation : Re-synthesize disputed compounds and verify purity (≥98% by HPLC).
- Statistical Analysis : Use meta-analysis to identify outliers linked to solvent polarity or temperature variations .
Q. How can computational modeling guide the optimization of target selectivity?
- Methodology :
- Docking Studies : Use Schrödinger Suite or AutoDock to map interactions with kinases (e.g., EGFR, JAK2). The thiazole-phenyl group may occupy hydrophobic pockets, while the piperidine-furan moiety modulates hydrogen bonding.
- MD Simulations : Assess binding stability over 100 ns; prioritize derivatives with <2 Å RMSD fluctuations .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
- Methodology :
- Catalyst Screening : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation to control stereocenters.
- Process Chemistry : Optimize solvent systems (e.g., THF/water mixtures) and batch vs. flow reactor setups to minimize racemization .
Contradictions and Emerging Research Directions
- Data Conflict Example : Discrepancies in reported IC₅₀ values for kinase inhibition (e.g., 0.5 μM vs. 5 μM) may arise from assay conditions (ATP concentration, pH). Validate using standardized protocols (e.g., Eurofins Panlabs) .
- Emerging Focus : Explore hybrid analogs (e.g., replacing thiazole with pyridine) to enhance blood-brain barrier penetration, leveraging structural insights from related carboxamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
